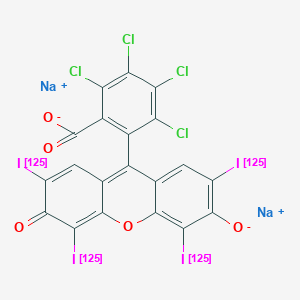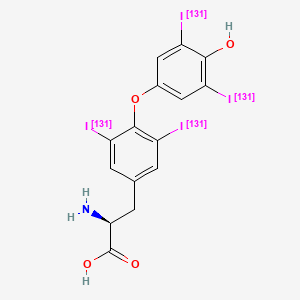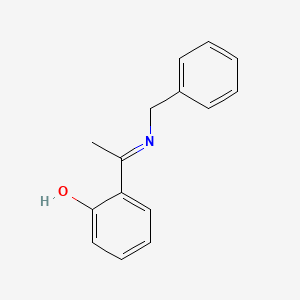
Antibiotic a 16686a'1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It was first identified in 1984 and isolated from the fermentation broth of Actinoplanes species ATCC 33076 . This antibiotic is a mixture of three closely related compounds, Ramoplanin A1, A2, and A3, which differ only in the acyl group attached to the Asn-1 N-terminus . Ramoplanin A2 is the most abundant among them .
Vorbereitungsmethoden
The preparation of Antibiotic A 16686A’1 involves fermentation of Actinoplanes species ATCC 33076 in a suitable medium . The antibiotic is isolated as a complex of three closely related components: A1, A2, and A3 . The industrial production method involves optimizing the fermentation conditions to maximize the yield of the desired component, typically Ramoplanin A2 . The process includes steps such as inoculation, fermentation, extraction, and purification .
Analyse Chemischer Reaktionen
Antibiotic A 16686A’1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of oxidized derivatives with altered biological activity .
Wissenschaftliche Forschungsanwendungen
Antibiotic A 16686A’1 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and properties of cyclic lipoglycodepsipeptides . In biology and medicine, it is primarily used for its antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . It is also used in antimicrobial resistance research, bacterial visualization and imaging, and toxicity studies . In industry, it is used in the development of new antibiotics and as a reference compound for quality control .
Wirkmechanismus
The mechanism of action of Antibiotic A 16686A’1 involves the sequestration of peptidoglycan biosynthesis lipid intermediates, thereby physically occluding these substrates from proper utilization by the late-stage peptidoglycan biosynthesis enzymes MurG and the transglycosylases . This disruption of the lipid carrier cycle prevents the formation of bacterial cell walls, leading to the death of the bacteria . The molecular targets include lipid II, a key intermediate in peptidoglycan biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Antibiotic A 16686A’1 is similar to other cyclic lipoglycodepsipeptide antibiotics such as Daptomycin . it is unique in its specific mechanism of action and its ability to bind to lipid II . Other similar compounds include Vancomycin and Teicoplanin, which also target cell wall biosynthesis but through different mechanisms . The uniqueness of Antibiotic A 16686A’1 lies in its nonabsorbable nature and its specific binding to lipid II, making it effective against a broad spectrum of Gram-positive bacteria .
Eigenschaften
Molekularformel |
C112H142ClN21O35 |
|---|---|
Molekulargewicht |
2377.9 g/mol |
IUPAC-Name |
(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide |
InChI |
InChI=1S/C112H142ClN21O35/c1-8-9-10-11-15-22-79(145)120-75(50-78(116)144)101(156)134-90-94(95(117)150)169-111(166)89(64-33-44-76(143)70(113)49-64)133-96(151)54(4)119-99(154)73(47-53(2)3)121-80(146)51-118-102(157)84(59-23-34-65(139)35-24-59)129-105(160)83(57(7)138)127-107(162)86(63-31-42-69(43-32-63)167-112-93(149)92(148)91(147)77(52-135)168-112)128-98(153)71(20-16-45-114)122-100(155)74(48-58-18-13-12-14-19-58)124-103(158)81(55(5)136)126-108(163)87(61-27-38-67(141)39-28-61)131-109(164)88(62-29-40-68(142)41-30-62)130-104(159)82(56(6)137)125-97(152)72(21-17-46-115)123-106(161)85(132-110(90)165)60-25-36-66(140)37-26-60/h10-15,18-19,22-44,49,53-57,71-75,77,81-94,112,135-143,147-149H,8-9,16-17,20-21,45-48,50-52,114-115H2,1-7H3,(H2,116,144)(H2,117,150)(H,118,157)(H,119,154)(H,120,145)(H,121,146)(H,122,155)(H,123,161)(H,124,158)(H,125,152)(H,126,163)(H,127,162)(H,128,153)(H,129,160)(H,130,159)(H,131,164)(H,132,165)(H,133,151)(H,134,156)/b11-10+,22-15+/t54-,55+,56-,57-,71-,72-,73+,74+,75+,77-,81+,82-,83-,84+,85-,86+,87-,88+,89+,90+,91-,92+,93+,94+,112+/m1/s1 |
InChI-Schlüssel |
KGTWTFTVFJILTL-NGQIBNBISA-N |
Isomerische SMILES |
CCC/C=C/C=C/C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[C@@H](C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N |
Kanonische SMILES |
CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)C(C)O)C8=CC=C(C=C8)O)CC(C)C)C)C9=CC(=C(C=C9)O)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![19-(2-Hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859871.png)

![[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate](/img/structure/B10859884.png)
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)
![6-[[2-[[3-(Furan-2-ylmethylideneamino)-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10859906.png)







![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859958.png)
